2-Methylcyclohexanone (CAS 583-60-8) is a cyclic ketone characterized by a methyl group at the alpha position (C2) relative to the carbonyl. This structural feature introduces a chiral center and significant localized steric hindrance. As a colorless liquid with a boiling point of approximately 165 °C and a density of 0.925 g/cm³, it is widely procured as a specialized solvent, a stereodirecting building block, and a critical precursor for regioselective organic synthesis. Unlike unmethylated baseline solvents, its alpha-substitution fundamentally alters its enolization pathways, reduction stereochemistry, and coordination kinetics, making it an essential material for complex pharmaceutical and fine chemical manufacturing [1].
Substituting 2-methylcyclohexanone with the more common cyclohexanone or its 3-methyl and 4-methyl isomers critically compromises synthetic control and process outcomes. Cyclohexanone is a symmetric molecule that yields only a single, achiral enolate, making it useless for divergent, regioselective alpha-alkylation. Furthermore, while 3-methylcyclohexanone and 4-methylcyclohexanone possess methyl groups, these substituents are too distant from the carbonyl to provide the necessary alpha-steric hindrance. This lack of proximity means they cannot effectively dictate kinetic versus thermodynamic deprotonation pathways, nor can they sterically modulate metal-ligand coordination kinetics or block uncontrolled self-condensation reactions during high-temperature processing [1].
In advanced synthetic workflows, the symmetry of a precursor dictates its utility. 2-Methylcyclohexanone features an asymmetric alpha-carbon, allowing for highly controlled regioselective enolate formation. When treated with a bulky base like LDA at -78 °C, it yields >90% of the less substituted kinetic enolate. Conversely, under equilibrating conditions, it forms the more substituted thermodynamic enolate. Cyclohexanone, lacking this alpha-methyl group, yields 100% of a single symmetric enolate under all conditions, offering no regiocontrol [1].
| Evidence Dimension | Kinetic vs. Thermodynamic Enolate Selectivity |
| Target Compound Data | >90% kinetic enolate (with LDA, -78 °C) or predominant thermodynamic enolate (equilibrating conditions) |
| Comparator Or Baseline | Cyclohexanone (100% single symmetric enolate regardless of conditions) |
| Quantified Difference | Enables divergent synthesis of two distinct alpha-functionalized derivatives, whereas the baseline offers zero regiochemical divergence |
| Conditions | Deprotonation using strong bulky bases (LDA) vs. equilibrating conditions (NaOR/ROH) |
Crucial for procurement in complex organic synthesis where precise regiocontrol of subsequent alkylation or functionalization is required.
The processability of cyclic ketones into chiral alcohols relies heavily on the steric environment of the carbonyl group. Reduction of 2-methylcyclohexanone with sodium borohydride yields a predictable diastereomeric mixture, predominantly forming the thermodynamic trans-2-methylcyclohexanol (75–85%). Alternative reductions (e.g., enzymatic) can flip this to favor the cis isomer. In contrast, the reduction of unsubstituted cyclohexanone yields a single, achiral cyclohexanol product, providing no stereochemical utility [1].
| Evidence Dimension | Diastereoselective Reduction Yield (Trans/Cis Ratio) |
| Target Compound Data | Yields 75–85% trans-2-methylcyclohexanol via NaBH4 reduction |
| Comparator Or Baseline | Cyclohexanone (Yields 100% achiral cyclohexanol) |
| Quantified Difference | Generates separable chiral diastereomers with a strong thermodynamic preference, compared to a completely achiral baseline |
| Conditions | Reduction using sodium borohydride (NaBH4) in standard alcoholic solvents |
Allows manufacturers to procure a single precursor to synthesize specific cis- or trans- chiral building blocks for pharmaceutical intermediates.
Under harsh thermal or high-pressure conditions, cyclic ketones are prone to self-condensation. The alpha-methyl group in 2-methylcyclohexanone provides significant steric hindrance, restricting its condensation to dimeric products such as 2,2'-methyl-(2-methylcyclohexenyl)-cyclohexanone. Unsubstituted cyclohexanone, lacking this steric block, undergoes extensive secondary aldol condensation and dehydration to form trimeric networks like dodecahydrotriphenylene [1].
| Evidence Dimension | High-Pressure Condensation Product Profile |
| Target Compound Data | Reaction restricted to dimeric condensation products |
| Comparator Or Baseline | Cyclohexanone (Forms extensive trimeric dodecahydrotriphenylene networks) |
| Quantified Difference | Prevents runaway trimerization due to alpha-methyl steric hindrance |
| Conditions | High pressure (20-50 kbar) and elevated temperatures (160-300 °C) without solvent |
Ensures greater chemical stability and prevents uncontrolled oligomerization when the solvent or precursor is subjected to harsh processing conditions.
In specialized solvent extraction applications, the coordination kinetics of the diluent can heavily influence process efficiency. The alpha-substitution in 2-methylcyclohexanone creates a sterically encumbered environment that significantly slows down the extraction kinetics of metal ions (such as Am(III) and Eu(III)) when compared to unhindered diluents. Both cyclohexanone and 3-methylcyclohexanone lack this immediate alpha-steric bulk and exhibit rapid, unhindered extraction kinetics under identical nitric acid conditions [1].
| Evidence Dimension | Metal Ion Extraction Rate / Coordination Kinetics |
| Target Compound Data | Significantly retarded extraction kinetics due to alpha-methyl steric hindrance |
| Comparator Or Baseline | Cyclohexanone and 3-Methylcyclohexanone (Rapid, unhindered extraction kinetics) |
| Quantified Difference | Selective kinetic retardation of metal-ligand coordination compared to beta- or gamma-substituted analogs |
| Conditions | Liquid-liquid extraction from nitric acid solutions using BTBP ligands |
Provides a tunable solvent environment for specialized hydrometallurgical separations where kinetic differentiation of metal ions is required.
Leveraging the kinetic and thermodynamic enolate divergence of 2-methylcyclohexanone allows manufacturers to selectively alkylate the alpha or alpha' position. This is a critical procurement driver for synthesizing complex, multi-substituted pharmaceutical active ingredients where unsubstituted cyclohexanone cannot be used [1].
Because its reduction yields predictable ratios of trans- and cis-2-methylcyclohexanol, this compound is heavily procured as a starting material for chiral auxiliaries. The ability to separate these diastereomers provides a cost-effective route to stereodirecting groups used in asymmetric synthesis[1].
In advanced solvent extraction processes, 2-methylcyclohexanone is selected over 3-methylcyclohexanone or unsubstituted cyclohexanone to intentionally slow down metal-ligand coordination kinetics. This steric modulation enables finer control over phase separation and extraction selectivity in nuclear or rare-earth processing[1].
Flammable;Irritant
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